molecular formula C25H18ClNO2S B2668342 (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)prop-2-en-1-one CAS No. 477847-79-3

(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)prop-2-en-1-one

Cat. No.: B2668342
CAS No.: 477847-79-3
M. Wt: 431.93
InChI Key: SHZYKXMHXZSLLZ-CXUHLZMHSA-N
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Description

The compound “(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)prop-2-en-1-one” is a synthetic organic molecule that features a thiazole ring, a chlorophenyl group, and a phenoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and phenoxyphenyl groups. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and phenoxyphenyl groups can be introduced via substitution reactions, often using reagents like chlorobenzene and phenol derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

Industry

In industrial applications, the compound could be used in the development of new polymers, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include kinases, proteases, or receptors involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenoxyphenyl group, for example, may enhance its ability to interact with certain biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-phenoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO2S/c1-17-24(30-25(27-17)19-10-12-20(26)13-11-19)23(28)16-9-18-7-14-22(15-8-18)29-21-5-3-2-4-6-21/h2-16H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZYKXMHXZSLLZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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